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Compound of Interest

Compound Name: Butoxybenzene

Cat. No.: B075284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic

properties of butoxybenzene (C₁₀H₁₄O) at standard conditions (298.15 K and 1 bar). The

information presented herein is curated for researchers, scientists, and professionals in drug

development who require accurate and reliable data for modeling, process design, and safety

assessments. This document summarizes key quantitative data in structured tables, details the

experimental methodologies for their determination, and provides visualizations of the logical

workflow involved in acquiring these essential parameters.

Core Thermodynamic Properties of Butoxybenzene
The thermodynamic properties of butoxybenzene are fundamental to understanding its

behavior in chemical reactions, its phase equilibria, and its potential interactions in various

systems. The following tables summarize the key thermodynamic data for butoxybenzene in

both its liquid and gaseous states at standard conditions.

Table 1: Standard Thermodynamic Properties of Butoxybenzene (liquid phase) at 298.15 K

and 1 bar
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Thermodynami
c Property

Symbol Value Units Source

Standard Molar

Enthalpy of

Formation

ΔfH°(l) -235.2 kJ/mol [1]

Standard Molar

Entropy
S°(l)

Value not directly

available
J/(mol·K)

Standard Molar

Gibbs Free

Energy of

Formation

ΔfG°(l)
Value not directly

available
kJ/mol

Molar Heat

Capacity at

Constant

Pressure

Cp(l)
Value not directly

available
J/(mol·K)

Table 2: Standard Thermodynamic Properties of Butoxybenzene (gas phase) at 298.15 K and

1 bar
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Thermodynami
c Property

Symbol Value Units Source

Standard Molar

Enthalpy of

Formation

ΔfH°(g) -179.7 kJ/mol [1]

Standard Molar

Entropy
S°(g)

Value not directly

available
J/(mol·K)

Ideal Gas Heat

Capacity
Cp(g)

Data available

over a

temperature

range

J/(mol·K) [1]

Standard Molar

Gibbs Free

Energy of

Formation

ΔfG°(g)
Value not directly

available
kJ/mol

Note: While specific values for the standard molar entropy and Gibbs free energy of formation

for the liquid and gaseous phases at 298.15 K are not explicitly listed in readily available

databases, the NIST/TRC Web Thermo Tables indicate the availability of entropy data as a

function of temperature.[1] These values can be derived from the provided data or determined

experimentally.

Experimental Protocols for a Generic Aromatic
Ether
The determination of the thermodynamic properties of a compound like butoxybenzene
involves a series of precise calorimetric and physical measurement techniques. While specific

experimental reports for butoxybenzene are not readily available, the following section

outlines the generalized and standard methodologies employed for aromatic ethers.

Determination of the Standard Enthalpy of Formation
(ΔfH°)
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The standard enthalpy of formation of an organic liquid such as butoxybenzene is typically

determined indirectly through its enthalpy of combustion.

1. Combustion Calorimetry:

Apparatus: A high-precision isoperibol or adiabatic bomb calorimeter is used. The bomb is a

constant-volume, high-pressure stainless steel vessel.

Procedure:

A precisely weighed sample of butoxybenzene is placed in a crucible inside the bomb.

A cotton fuse is attached to an ignition wire, with its end in contact with the sample.

The bomb is sealed and pressurized with a known excess of pure oxygen (typically to

around 30 atm).

The bomb is submerged in a known mass of water in the calorimeter jacket.

The initial temperature of the water is recorded with high precision.

The sample is ignited by passing a current through the ignition wire.

The temperature of the water is monitored and recorded until it reaches a maximum and

then begins to cool.

Data Analysis: The heat released by the combustion reaction is absorbed by the bomb and

the surrounding water, causing a temperature rise. The energy equivalent of the calorimeter

(calorimeter constant) is determined separately using a standard substance with a known

heat of combustion, such as benzoic acid. The heat of combustion of the sample at constant

volume (ΔcU) is then calculated.

Correction to Standard State: Corrections are applied for the heat of ignition, the formation of

nitric acid from residual nitrogen in the bomb, and for converting the energy of combustion at

constant volume to the enthalpy of combustion at constant pressure (ΔcH°).

Calculation of ΔfH°: The standard enthalpy of formation is then calculated using Hess's law,

from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).
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Determination of the Standard Molar Entropy (S°) and
Heat Capacity (Cp)
The standard molar entropy and heat capacity are determined using adiabatic calorimetry from

very low temperatures up to the desired temperature.

1. Adiabatic Calorimetry:

Apparatus: An adiabatic calorimeter is designed to minimize heat exchange with the

surroundings. It consists of a sample cell surrounded by an adiabatic shield, with the

temperature of the shield precisely controlled to match the temperature of the sample cell.

Procedure:

A known mass of the purified butoxybenzene sample is placed in the sample cell.

The sample is cooled to a very low temperature, typically near absolute zero (using liquid

helium or nitrogen).

A series of precisely measured electrical energy inputs are supplied to the sample,

causing its temperature to rise in small increments.

The temperature of the sample is carefully measured after each energy input, once

thermal equilibrium is reached.

Data Analysis:

Heat Capacity (Cp): The heat capacity at each temperature is calculated from the amount

of electrical energy supplied and the resulting temperature rise.

Standard Molar Entropy (S°): The standard molar entropy at 298.15 K is determined by

integrating the heat capacity data from near 0 K to 298.15 K. The Third Law of

Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is

zero, provides the starting point for this integration. If the substance is a glass at low

temperatures, a correction for the residual entropy is necessary.
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Determination of the Standard Gibbs Free Energy of
Formation (ΔfG°)
The standard Gibbs free energy of formation can be determined through two primary methods:

1. From Enthalpy and Entropy:

Calculation: Once the standard enthalpy of formation (ΔfH°) and the standard molar entropy

(S°) have been determined experimentally, the standard Gibbs free energy of formation

(ΔfG°) can be calculated using the Gibbs-Helmholtz equation:

ΔfG° = ΔfH° - TΔfS°

where T is the standard temperature (298.15 K) and ΔfS° is the standard entropy of

formation, calculated from the standard molar entropies of the compound and its constituent

elements in their standard states.

2. From Chemical Equilibria:

Procedure: This method involves studying a reaction where butoxybenzene is in equilibrium

with other species for which the Gibbs free energies of formation are known. The equilibrium

constant (K) for the reaction is determined experimentally.

Calculation: The standard Gibbs free energy change for the reaction (ΔrG°) is then

calculated using the relationship:

ΔrG° = -RT ln(K)

From ΔrG° and the known ΔfG° values of the other reactants and products, the ΔfG° of

butoxybenzene can be determined.

Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the experimental determination of

the core thermodynamic properties of an organic compound like butoxybenzene.
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Generalized workflow for determining thermodynamic properties.
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This guide provides a foundational understanding of the thermodynamic properties of

butoxybenzene and the experimental methodologies used to determine them. For specific

applications, it is recommended to consult the primary literature and critically evaluated

databases for the most accurate and up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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